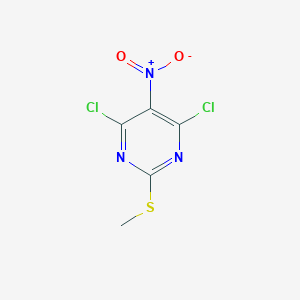

4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-2-methylsulfanyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAWBARMICSLQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463051 | |

| Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1979-96-0 | |

| Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the readily available starting material, diethyl malonate, and proceeds through a four-step reaction sequence involving nitration, cyclization, methylation, and chlorination. This document details the experimental protocols, quantitative data, and a visual representation of the synthetic pathway to aid researchers in the successful and efficient production of this target molecule.

Synthetic Pathway Overview

The synthesis of this compound from diethyl malonate is a well-established four-step process. The overall transformation can be visualized as follows:

Figure 1: Overall synthetic route from diethyl malonate to this compound.

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for each step of the synthesis, along with a summary of the quantitative data for the reactants, intermediates, and the final product.

Step 1: Nitration of Diethyl Malonate to Diethyl 2-nitromalonate

The initial step involves the nitration of diethyl malonate to introduce a nitro group at the alpha-carbon.

Experimental Protocol:

In a flask equipped with a stirrer and a dropping funnel, diethyl malonate is cooled to 0-5 °C. A nitrating mixture, typically consisting of concentrated nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride, is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified period, followed by quenching with ice water and extraction of the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield diethyl 2-nitromalonate. A patent describes a procedure where 80g of diethyl malonate is cooled to 10-12°C, and 128ml of 98% concentrated nitric acid is added dropwise, controlling the internal temperature at 20-30°C. The reaction proceeds for 8 hours at 25°C, followed by pouring into ice water, hydrolysis, and extraction with ethyl acetate to give a yield of 53%[1].

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Key Characterization Data |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | Liquid | - | - |

| Diethyl 2-nitromalonate | C₇H₁₁NO₆ | 205.17 | Liquid | 53-90[1] | Boiling Point: 81-83 °C at 0.3 mmHg[2] |

Step 2: Cyclization to 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine

The synthesized diethyl 2-nitromalonate is then cyclized with thiourea in the presence of a base to form the pyrimidine ring.

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, thiourea is added, followed by the dropwise addition of diethyl 2-nitromalonate. The reaction mixture is then refluxed for several hours. After cooling, the mixture is poured into water and acidified to precipitate the product. The solid is collected by filtration, washed, and dried. A specific protocol involves adding 38g of thiourea to a solution of sodium in ethanol, heating to 70°C, and then adding 110g of diethyl 2-nitromalonate dropwise. After dissolving in water and adjusting the pH to 5-6 with hydrochloric acid, 69.4g of the product is obtained with a purity of 98% and a yield of 72%[1].

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Key Characterization Data |

| Diethyl 2-nitromalonate | C₇H₁₁NO₆ | 205.17 | Liquid | - | - |

| Thiourea | CH₄N₂S | 76.12 | Solid | - | - |

| 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | C₄H₃N₃O₄S | 201.15 | Solid | 72[1] | Melting Point: >300 °C |

Step 3: Methylation to 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine

The mercapto group on the pyrimidine ring is then methylated using a suitable methylating agent.

Experimental Protocol:

The 4,6-dihydroxy-2-mercapto-5-nitropyrimidine is dissolved in an aqueous solution of a base, such as sodium hydroxide. Dimethyl sulfate is then added dropwise to the cooled solution. The reaction is stirred for several hours, and the pH is subsequently adjusted with acid to precipitate the methylated product. The solid is collected by filtration, washed, and dried. One procedure describes dissolving 99.6g of the starting material in a 10% NaOH solution, cooling to 10°C, and adding 63.6g of dimethyl sulfate dropwise. The reaction is maintained at 10-20°C for 4 hours, followed by pH adjustment to 2-3 with hydrochloric acid, yielding 84.7g of the product with 97% purity and an 81% yield[1].

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Key Characterization Data |

| 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | C₄H₃N₃O₄S | 201.15 | Solid | - | - |

| Dimethyl sulfate | C₂H₆O₄S | 126.13 | Liquid | - | - |

| 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine | C₅H₅N₃O₄S | 215.18 | Solid | 77-81[1] | Melting Point: >300 °C |

Step 4: Chlorination to this compound

The final step involves the conversion of the hydroxyl groups to chloro groups using a chlorinating agent.

Experimental Protocol:

The 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine such as N,N-dimethylaniline. The reaction mixture is heated to reflux for several hours. After completion, the excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the final product. A described method involves chlorinating the starting material in excess phosphorus oxychloride (acting as both reactant and solvent) at a reflux temperature of 100-110°C, with a small amount of N,N-dimethylaniline as a catalyst, to achieve a yield of 40-80%[1].

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Key Characterization Data |

| 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine | C₅H₅N₃O₄S | 215.18 | Solid | - | - |

| Phosphorus oxychloride | POCl₃ | 153.33 | Liquid | - | - |

| This compound | C₅H₃Cl₂N₃O₂S | 240.07 | Solid | 40-80[1] | - |

Experimental Workflows

The following diagrams illustrate the general laboratory workflow for each key step of the synthesis.

Figure 2: Workflow for the nitration of diethyl malonate.

Figure 3: Workflow for the cyclization reaction.

Figure 4: Workflow for the methylation reaction.

References

In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety information for the chemical intermediate, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. This compound is a key building block in the synthesis of various biologically active molecules. This document consolidates available data on its chemical and physical characteristics, outlines a detailed synthetic protocol, and provides essential safety and handling information. All quantitative data is presented in structured tables for clarity, and a visual representation of the synthetic workflow is provided.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1] At room temperature, it exists as a solid, typically with a pale yellow to brown coloration.[1] The presence of two chlorine atoms and a nitro group on the pyrimidine ring contributes to its reactivity, making it a valuable intermediate for further chemical transformations.[1] The methylthio group can influence the compound's solubility and biological activity in derivative molecules.[1]

Identification

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 1979-96-0 | [2] |

| Molecular Formula | C₅H₃Cl₂N₃O₂S | [2] |

| Molecular Weight | 240.07 g/mol | [2] |

| SMILES | CSc1nc(Cl)c(c(Cl)n1)N(=O)=O | [3] |

| InChI | InChI=1S/C5H3Cl2N3O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3 | [3] |

Physicochemical Data

| Property | Value | Notes |

| Physical State | Solid | [1] |

| Appearance | Pale yellow to brown crystals | [1] |

| Melting Point | Data not available | See note on analogous compounds above. |

| Boiling Point | Data not available | |

| Solubility | Sparingly soluble in water, soluble in many organic solvents. | [5] |

Synthesis

A known synthetic route to this compound starts from diethyl malonate and proceeds through a four-step process: nitration, cyclization, methylation, and chlorination.[6]

Synthetic Workflow

Caption: Four-step synthesis of the target compound.

Experimental Protocols

The following protocols are based on a patented synthetic method.[6]

Step 1: Nitration of Diethyl Malonate

-

Reactants: Diethyl malonate, concentrated nitric acid or fuming nitric acid.

-

Procedure: Diethyl malonate is nitrated using a suitable nitrating agent to yield diethyl 2-nitromalonate. The reaction conditions, such as temperature and reaction time, should be carefully controlled.

Step 2: Cyclization

-

Reactants: Diethyl 2-nitromalonate, thiourea, sodium alkoxide.

-

Procedure: The diethyl 2-nitromalonate is cyclized with thiourea in the presence of a sodium alkoxide (e.g., sodium ethoxide) to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. The reaction is typically carried out in an alcoholic solvent. After the reaction is complete, the product is precipitated by adjusting the pH to 5-6 with hydrochloric acid, filtered, and dried.

Step 3: Methylation

-

Reactants: 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, dimethyl sulfate, aqueous sodium hydroxide.

-

Procedure: The product from the previous step is dissolved in an aqueous solution of sodium hydroxide. Dimethyl sulfate is then added dropwise while maintaining a cool temperature (e.g., 10-20°C). After the addition is complete, the reaction is stirred for several hours. The pH is then adjusted to 2-3 with hydrochloric acid to precipitate the methylated product, 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine, which is then filtered and dried.

Step 4: Chlorination

-

Reactants: 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine, phosphorus oxychloride, N,N-dimethylaniline (catalyst).

-

Procedure: The dihydroxy-pyrimidine derivative is chlorinated using excess phosphorus oxychloride, which also serves as the solvent. A catalytic amount of N,N-dimethylaniline is added. The mixture is heated to reflux (100-110°C). After the reaction is complete, the excess phosphorus oxychloride is removed, and the residue is carefully hydrolyzed. The final product, this compound, is extracted with a suitable organic solvent (e.g., ethyl acetate), dried, and purified.

Spectral Data

No specific experimental spectral data (NMR, IR, MS) for this compound has been identified in the surveyed literature. Researchers should perform their own spectral analysis for characterization. For reference, the mass spectrum of the related compound, 4,6-dichloro-2-methyl-5-nitropyrimidine, is available.[7]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

Hazard Identification

-

GHS Pictograms: GHS07 (Harmful/Irritant)[2]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] Recommended storage temperature is -20°C under a nitrogen atmosphere, away from moisture.[2]

Biological Activity and Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical applications.[1] Its reactive chloro and nitro groups allow for a variety of substitution reactions, making it a versatile building block for creating diverse chemical libraries for drug discovery and development. There is no evidence to suggest that this compound has direct biological activity or is involved in any signaling pathways; its utility lies in its role as a precursor to biologically active compounds.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. 4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, a key intermediate in the synthesis of various biologically active compounds. This document outlines expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques. The information presented herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and quality control of this and related pyrimidine derivatives.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.6 - 2.8 | Singlet (s) | -S-CH₃ (Methylthio) |

Note: The pyrimidine ring of the target molecule is fully substituted and thus, no proton signals from the ring are expected.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C2 (Carbon attached to -S-CH₃) |

| ~160 | C4/C6 (Carbons attached to Chlorine) |

| ~135 | C5 (Carbon attached to Nitro group) |

| ~15 | -S-CH₃ (Carbon of the methylthio group) |

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1590 - 1620 | Medium | C=N stretching (pyrimidine ring) |

| ~1520 - 1560 | Strong | Asymmetric NO₂ stretching |

| ~1340 - 1380 | Strong | Symmetric NO₂ stretching |

| ~1400 - 1450 | Medium | C-H bending (in -S-CH₃) |

| ~1000 - 1250 | Medium | C-N stretching (pyrimidine ring) |

| ~600 - 800 | Strong | C-Cl stretching |

| ~690 - 750 | Medium | C-S stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Interpretation |

| ~239/241/243 | Molecular ion peak [M]⁺• with isotopic pattern for two chlorine atoms. |

| Lost fragment | Interpretation |

| -CH₃ | Loss of a methyl radical from the methylthio group. |

| -NO₂ | Loss of the nitro group. |

| -Cl | Loss of a chlorine atom. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1] The solution is then transferred to an NMR tube.[1]

-

Instrumentation: The spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected chemical shift range for all protons in the molecule.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

-

-

Data Analysis: The positions (in cm⁻¹) and relative intensities of the absorption bands are analyzed to identify the characteristic vibrations of the functional groups present in the molecule.[2][3]

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).[4]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Acquisition:

-

Direct Infusion: The sample solution is introduced directly into the ion source at a constant flow rate.

-

LC-MS: The sample is first separated by liquid chromatography, and the eluent is introduced into the mass spectrometer.

-

-

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The isotopic pattern of the molecular ion is particularly useful for confirming the presence of chlorine atoms.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

References

The Synthetic Versatility of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, a pivotal building block in modern synthetic organic chemistry. Valued for its reactive dichlorinated and electron-deficient pyrimidine core, this compound serves as a versatile precursor for a wide array of complex heterocyclic molecules, particularly in the realm of medicinal chemistry. This document details its synthesis, chemical properties, and diverse applications, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Chemical Properties and Reactivity

This compound (CAS No. 1979-96-0) is a crystalline solid. The electron-withdrawing nitro group at the C5 position, in conjunction with the two chlorine atoms at the C4 and C6 positions, renders the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity is the cornerstone of its utility as a synthetic building block. The chlorine atoms at the C4 and C6 positions can be sequentially or simultaneously displaced by a variety of nucleophiles, allowing for the controlled introduction of diverse functional groups.

Synthesis of this compound

The synthesis of this compound is a well-established four-step process commencing from diethyl malonate.[1] This synthetic route involves nitration, cyclization with thiourea, methylation, and finally, chlorination.

Synthetic Pathway Overview

Caption: Four-step synthesis of the target compound.

Experimental Protocols

Step 1: Nitration of Diethyl Malonate

This step involves the nitration of diethyl malonate to yield diethyl 2-nitromalonate. Fuming nitric acid is typically used as the nitrating agent.[1]

Step 2: Cyclization with Thiourea

The resulting diethyl 2-nitromalonate is then cyclized with thiourea in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring, yielding 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.[1]

-

Procedure: To a solution of sodium ethoxide in ethanol, thiourea is added. The mixture is heated to 70°C, and diethyl 2-nitromalonate is added dropwise. After the reaction is complete, the mixture is diluted with water, and the pH is adjusted to 5-6 with hydrochloric acid to precipitate the product. The solid is collected by filtration and dried.[1]

Step 3: Methylation

The mercapto group of the cyclized product is methylated using dimethyl sulfate in an aqueous sodium hydroxide solution.[1]

-

Procedure: 4,6-dihydroxy-2-mercapto-5-nitropyrimidine is dissolved in a 10% aqueous solution of sodium hydroxide. The solution is cooled to 10°C, and dimethyl sulfate is added dropwise while maintaining the temperature between 10-20°C. The reaction is stirred for 4 hours, and the pH is then adjusted to 2-3 with hydrochloric acid to precipitate the methylated product. The solid is collected by filtration and dried.[1]

Step 4: Chlorination

The final step is the chlorination of the dihydroxy pyrimidine derivative using phosphorus oxychloride (POCl₃) to yield this compound. A catalytic amount of N,N-dimethylaniline is often used to facilitate the reaction.[1]

-

Procedure: 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine is refluxed in excess phosphorus oxychloride at 100-110°C. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into ice water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to afford the final product, which can be further purified by recrystallization or column chromatography.[1]

Quantitative Data for Synthesis

| Step | Product | Reagents | Conditions | Yield |

| 1 | Diethyl 2-nitromalonate | Diethyl malonate, Fuming HNO₃ | - | High |

| 2 | 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | Diethyl 2-nitromalonate, Thiourea, NaOEt | 70°C | 72%[1] |

| 3 | 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine | 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine, (CH₃)₂SO₄, NaOH | 10-20°C, 4h | 81%[1] |

| 4 | This compound | 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine, POCl₃, N,N-dimethylaniline | 100-110°C (reflux) | 40-80%[1] |

Applications as a Synthetic Building Block

The strategic placement of two reactive chlorine atoms and a nitro group makes this compound a highly valuable precursor for the synthesis of a variety of substituted pyrimidines. Its primary application lies in the construction of biologically active molecules, including kinase inhibitors and modulators of GABA receptors.

Nucleophilic Aromatic Substitution Reactions

The chlorine atoms at the C4 and C6 positions are readily displaced by a wide range of nucleophiles. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions and the nature of the nucleophile.

Caption: Versatility in SNAr reactions.

Reactions with Amines: This is one of the most common applications of the title compound. Reaction with primary or secondary amines leads to the formation of 4-amino-6-chloro- or 4,6-diamino-2-(methylthio)-5-nitropyrimidines. These products are key intermediates in the synthesis of various kinase inhibitors.[2]

Reactions with Alkoxides: Alkoxides, such as sodium ethoxide, can displace one or both chlorine atoms to yield the corresponding alkoxy or dialkoxy pyrimidine derivatives. These reactions are often regioselective, with the first substitution occurring preferentially at the C4 position.[3]

Reactions with Thiols: Thiolates can also be employed as nucleophiles to introduce thioether functionalities onto the pyrimidine ring.

Synthesis of GS-39783 Analogues

This compound is a key starting material for the synthesis of N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS-39783) and its analogues, which are positive allosteric modulators of GABAB receptors.[4][5][6][7] The synthesis involves the sequential substitution of the two chlorine atoms with cyclopentylamine.

Intermediate in Ticagrelor Synthesis

A closely related analogue, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, is a crucial intermediate in the synthesis of Ticagrelor, a platelet aggregation inhibitor.[8][9][10][11][12] The synthetic strategies employed for this analogue are directly applicable to the methylthio derivative, highlighting the broader importance of this class of compounds in pharmaceutical manufacturing.

Spectroscopic Data

Accurate characterization of this compound and its synthetic intermediates is crucial for ensuring the purity and identity of the compounds. Below is a summary of expected spectroscopic data.

| Data Type | This compound |

| ¹H NMR | δ (ppm): ~2.6 (s, 3H, -SCH₃) |

| ¹³C NMR | δ (ppm): Signals corresponding to the pyrimidine ring carbons and the methylthio carbon. |

| IR (cm⁻¹) | Characteristic peaks for C-Cl, C=N, C-S, and NO₂ functional groups. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |

Note: Actual chemical shifts and peak positions may vary depending on the solvent and instrument used. Researchers should consult spectral databases and literature for precise values.[13][14][15][16][17]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of functionalized pyrimidine derivatives. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with a straightforward multi-step synthesis, makes it an attractive starting material for drug discovery and development professionals. The detailed protocols and data presented in this guide are intended to facilitate its use in the laboratory and spur further innovation in the synthesis of novel heterocyclic compounds.

References

- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 9. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. CN103787984A - Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Google Patents [patents.google.com]

- 12. caod.oriprobe.com [caod.oriprobe.com]

- 13. scienceopen.com [scienceopen.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 17. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide on the Mechanism of Action of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds, including several FDA-approved drugs. The specific compound, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, primarily serves as a versatile synthetic intermediate for the development of these more complex, biologically active derivatives.[1][2] Its reactive chloro and nitro groups allow for extensive chemical modifications, leading to a diverse range of derivatives with varied mechanisms of action.

This technical guide provides a comprehensive overview of the primary mechanisms of action identified for derivatives of this pyrimidine core, focusing on their applications in oncology. We will delve into three principal anticancer strategies employed by these compounds: kinase inhibition, topoisomerase II inhibition, and microtubule targeting. For each mechanism, this document details the underlying signaling pathways, presents quantitative data from key studies, and provides standardized experimental protocols for assessing compound efficacy.

The Role of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] The pyrimidine core is an excellent scaffold for designing kinase inhibitors as it can mimic the adenine ring of ATP, enabling competitive binding at the enzyme's ATP-binding site.[3] Derivatives of this compound have been developed to target various kinases, including Janus Kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway that governs cell proliferation and immune responses.[3]

Signaling Pathway: JAK-STAT Inhibition

The JAK-STAT pathway is activated by cytokines, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression. In many cancers, this pathway is constitutively active. Pyrimidine-based inhibitors function by blocking the ATP-binding site of JAK kinases, thereby preventing the phosphorylation cascade and subsequent downstream signaling.

Caption: JAK-STAT signaling pathway and the point of pyrimidine derivative inhibition.

Quantitative Data: Kinase Inhibitory Activity

The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The following table summarizes data for representative pyrimidine-based kinase inhibitors.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line / Assay | Reference |

| Ruxolitinib | JAK1 | 3.3 | Cell-free assay | [] |

| JAK2 | 2.8 | Cell-free assay | [] | |

| Compound 33 | JAK1 | 2.1 | Biochemical Assay | [5] |

| JAK2 | 12 | Biochemical Assay | [5] | |

| Sunitinib | PDGFRβ | 2 | In vitro assay | [] |

| VEGFR2 | 80 | In vitro assay | [] | |

| Dasatinib | Abl | <1 | In vitro assay | [] |

| Src | 0.8 | In vitro assay | [] |

Experimental Protocol: Biochemical Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the IC50 of a test compound by measuring the amount of ATP remaining after a kinase reaction.

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Methodology:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.[3]

-

Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well assay plate. Include DMSO-only (vehicle) and no-kinase controls.[3]

-

Kinase Reaction Initiation: Prepare a master mix containing assay buffer, the target kinase (e.g., JAK2), a specific peptide substrate, and ATP. Dispense this mixture into each well to start the reaction.[3]

-

Incubation: Incubate the plate at 30°C for 60 minutes, allowing the enzymatic reaction to proceed.[3]

-

Signal Detection: Add an ATP detection reagent (e.g., ADP-Glo™) to each well. This terminates the kinase reaction and converts the remaining ATP into a luminescent signal.[3][6]

-

Data Measurement: After a brief stabilization period (approx. 10 minutes), measure the luminescence of each well using a compatible plate reader.[3]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no kinase) and low (vehicle) controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Topoisomerase II Inhibition

DNA topoisomerase II (Topo II) is an essential enzyme that manages DNA topology during replication and transcription by creating transient double-strand breaks.[7] Some anticancer agents, known as Topo II poisons, work by stabilizing the "cleavage complex," which is the intermediate state where Topo II is covalently bound to the cleaved DNA. This leads to the accumulation of permanent DNA strand breaks, triggering cell cycle arrest and apoptosis.[8]

Mechanism of Action

Pyrimidine derivatives can act as Topo II inhibitors. They intercalate into the DNA or bind to the enzyme, preventing the re-ligation of the DNA strands. This traps the enzyme on the DNA, leading to irreversible double-strand breaks when the replication fork collides with the complex.

Caption: Mechanism of Topoisomerase II inhibition by pyrimidine derivatives.

Quantitative Data: Topoisomerase II Inhibitory Activity

The potency of Topo II inhibitors can be expressed as the IC50 value from either an enzymatic assay or a cell proliferation assay.

| Compound ID | IC50 (µM) | Assay Type / Cell Line | Reference |

| Thiazolopyrimidine 3d | 2.89 | Topo II Inhibition | [8][9] |

| 3.5 | Proliferation (A498 Renal) | [8] | |

| Thienopyrimidine 4 | ~4-10 | Proliferation (HepG2, MCF7) | [10] |

| Thienopyrimidine 17 | ~4-10 | Proliferation (HepG2, MCF7) | [10] |

| Thiazolopyrimidine 4c | 0.23 | Topo II Inhibition | [11] |

| Doxorubicin (Control) | 2.67 | Topo II Inhibition | [8][9] |

| Etoposide (Control) | - | (Standard Control) | [12] |

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This protocol assesses the ability of a compound to inhibit the catalytic activity of Topo II, which is its ability to relax supercoiled plasmid DNA.[13]

Caption: Workflow for the Topoisomerase II DNA relaxation assay.

Methodology:

-

Reaction Assembly: In a microcentrifuge tube on ice, combine 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP, 0.25 µg of supercoiled plasmid DNA (e.g., pRYG), and the desired concentration of the test compound.[13]

-

Reaction Initiation: Add 2-6 units of purified human Topo II enzyme to the tube.[14]

-

Incubation: Transfer the tube to a 37°C water bath and incubate for 30 minutes.[13]

-

Termination: Stop the reaction by adding 10% SDS to a final concentration of 1%.[13]

-

Protein Removal: Add Proteinase K to a final concentration of 50 µg/mL and incubate for another 15-30 minutes at 37°C to digest the enzyme.[13][14]

-

Sample Loading: Add gel loading buffer to the samples.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 5-10 V/cm for 2-3 hours to separate the supercoiled (unreacted) and relaxed (reacted) DNA topoisomers.[7]

-

Analysis: Stain the gel with ethidium bromide, destain, and photograph under UV illumination. Inhibition is observed as a dose-dependent decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.[7]

Microtubule Targeting

Microtubules are dynamic cytoskeletal polymers essential for forming the mitotic spindle during cell division. Microtubule Targeting Agents (MTAs) disrupt this process, leading to mitotic arrest and apoptosis. They are among the most effective classes of anticancer drugs. MTAs are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[15] Pyrimidine derivatives have been identified as potent microtubule destabilizers that bind to the colchicine site on β-tubulin.[16][17]

Mechanism of Action

By binding to the colchicine site on tubulin dimers, these pyrimidine derivatives prevent the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis.

Caption: Disruption of microtubule dynamics by colchicine-site binding pyrimidines.

Quantitative Data: Microtubule Depolymerizing Activity

The activity of microtubule targeting agents is assessed by their ability to inhibit tubulin assembly (IC50) and their antiproliferative effects in cancer cells (GI50 or IC50).

| Compound ID | Tubulin Assembly IC50 (µM) | Antiproliferative IC50 (nM) | Cell Line | Reference | | :--- | :--- | :--- | :--- | | Monocyclic Pyrimidine 12 | - | 24.4 | MDA-MB-435 |[16] | | Pyrazolo[4,3-d]pyrimidine 9 | 0.45 | <10 (most lines) | NCI-60 Panel |[18] | | Pyrazolo[4,3-d]pyrimidine 11 | 0.42 | - | - |[18] | | Pyrazolo[4,3-d]pyrimidine 13 | 0.42 | - | - |[18] | | Pyrazolo[1,5-a]pyrimidine 1a | - | 24.8 (average) | Cancer cell panel |[17] | | Pyrazolo[1,5-a]pyrimidine 1b | - | 28.0 (average) | Cancer cell panel |[17] | | Combretastatin A-4 (CA-4) | 0.54 | - | - |[18] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to measure the effect of a test compound on the polymerization of purified tubulin in real-time.

Caption: Workflow for a fluorescence-based in vitro tubulin polymerization assay.

Methodology:

-

Reagent Preparation: Reconstitute purified porcine brain tubulin (2 mg/mL) in assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[19]

-

Reaction Mixture: In a pre-chilled 96-well plate, combine the tubulin solution, 1 mM GTP, 10% glycerol (as a polymerization enhancer), a fluorescent reporter dye (e.g., 6.3 µM DAPI), and the test compound at various concentrations.[19] Include controls with a known inhibitor (e.g., nocodazole), a known stabilizer (e.g., paclitaxel), and a vehicle control (DMSO).

-

Assay Initiation and Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (e.g., Ex: 360 nm, Em: 450 nm for DAPI) kinetically, with readings taken every 60 seconds for a duration of 60 minutes.[19]

-

Data Analysis: Plot fluorescence intensity versus time for each concentration. The rate and extent of polymerization are determined from the slope and plateau of the resulting curves, respectively. Calculate the percent inhibition relative to the vehicle control to determine the IC50 value of the test compound.[20]

Conclusion

Derivatives of this compound represent a versatile and powerful class of compounds in drug discovery. By leveraging the pyrimidine core as a privileged scaffold, medicinal chemists can design potent and selective inhibitors that operate through diverse and clinically validated anticancer mechanisms, including kinase inhibition, topoisomerase II poisoning, and microtubule disruption. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the synthesis, evaluation, and optimization of novel pyrimidine-based therapeutics. Continued exploration of this chemical space holds significant promise for the development of next-generation therapies for cancer and other diseases.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, molecular modeling and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. topogen.com [topogen.com]

- 15. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents Binding to the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Biological Activity of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

This technical guide provides an in-depth overview of the known and potential biological activities of the synthetic heterocyclic compound, 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document extrapolates its likely biological profile based on the well-documented activities of structurally related pyrimidine derivatives. This guide covers potential antimicrobial and anticancer activities, proposed mechanisms of action, and detailed experimental protocols for in vitro screening. The information is intended to serve as a foundational resource for researchers initiating studies on this compound and to facilitate its exploration in drug discovery and development programs.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules, including nucleobases and numerous therapeutic agents.[1][2] The pyrimidine scaffold is associated with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[3][4][5] The specific compound, this compound, is a substituted pyrimidine characterized by the presence of two chlorine atoms, a methylthio group, and a nitro group. These functional groups are known to modulate the electronic and steric properties of the parent ring, thereby influencing its interaction with biological targets.

This guide will explore the anticipated biological activities of this compound, drawing parallels from the established bioactivities of dichloropyrimidines, methylthiopyrimidines, and nitropyrimidines.

Chemical Profile

-

IUPAC Name: this compound

-

CAS Number: 1979-96-0

-

Molecular Formula: C₅H₃Cl₂N₃O₂S

-

Molecular Weight: 240.07 g/mol

-

Structure:

A known method for the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine involves a multi-step process starting from diethyl malonate, which undergoes nitration, cyclization with thiourea, methylation, and finally chlorination.[6]

Potential Biological Activities

Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit the following biological activities:

Potential Anticancer Activity

Numerous pyrimidine derivatives have been investigated for their anticancer properties.[3][4][5] The presence of dichloro and nitro groups on the pyrimidine ring can contribute to cytotoxic effects against cancer cell lines. Specifically, nitropyrimidine derivatives have been reported to exhibit cytotoxic effects on human breast cancer (MCF-7) cells.[7] The dichloro substitutions provide reactive sites for nucleophilic substitution, potentially allowing the molecule to covalently interact with biological macromolecules, a mechanism exploited by some anticancer agents.

Inferred Activity: It is hypothesized that this compound may exhibit dose-dependent cytotoxic activity against various cancer cell lines.

Potential Antimicrobial Activity

The pyrimidine nucleus is a common feature in many antimicrobial agents.[8][9][10] The combination of halogens and a sulfur-containing substituent on the pyrimidine ring has been shown to be effective against both Gram-positive and Gram-negative bacteria. The nitro group can also contribute to antimicrobial effects, as seen in other classes of antimicrobial compounds.

Inferred Activity: this compound is likely to possess inhibitory activity against a range of bacterial and potentially fungal strains.

Proposed Mechanisms of Action

Inhibition of Pyrimidine Biosynthesis

A primary mechanism by which pyrimidine analogs exert their biological effects is through the inhibition of the de novo pyrimidine biosynthesis pathway.[11][12] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. Cancer cells and microorganisms, with their high rates of proliferation, are particularly dependent on this pathway, making it an attractive therapeutic target. By mimicking natural pyrimidine precursors, this compound could potentially inhibit key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), leading to the depletion of pyrimidine pools and subsequent cell cycle arrest and apoptosis.[11]

Caption: Workflow for assessing anticancer activity using the MTT assay.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to an antimicrobial agent. [1][8][9] Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

This compound (dissolved in a suitable solvent)

-

Sterile filter paper disks

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound. Place the disks on the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

-

Interpretation: The size of the zone of inhibition indicates the susceptibility of the bacterium to the compound.

References

- 1. asm.org [asm.org]

- 2. hardydiagnostics.com [hardydiagnostics.com]

- 3. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. onlinejbs.com [onlinejbs.com]

- 8. microbenotes.com [microbenotes.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 11. benchchem.com [benchchem.com]

- 12. atcc.org [atcc.org]

The Elucidation of a Nitropyrimidine Derivative: A Technical Guide to 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and structural characteristics of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine. While a definitive single-crystal X-ray diffraction structure for this specific compound is not publicly available in major crystallographic databases, this document consolidates available information on its synthesis and properties.

Molecular and Physical Properties

This compound is a pyrimidine derivative with the chemical formula C₅H₃Cl₂N₃O₂S. It is recognized as a useful synthetic intermediate in the preparation of various compounds, including Cathepsin K inhibitors and allosteric positive modulators of GABA-B receptors.[1] The compound's key identifiers and computed properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1979-96-0 | |

| Molecular Weight | 240.07 g/mol | |

| Molecular Formula | C₅H₃Cl₂N₃O₂S | |

| SMILES | O=--INVALID-LINK--[O-] | |

| InChI Key | Not Available |

Synthesis Protocol

A documented method for the synthesis of this compound begins with diethyl malonate and proceeds through a four-step reaction sequence: nitration, cyclization, methylation, and chlorination.[2]

Experimental Workflow for Synthesis

The following diagram outlines the key stages in the synthesis of the target compound.

Caption: Synthetic pathway for this compound.

Detailed Methodology

-

Nitration: Diethyl malonate is nitrated using concentrated or fuming nitric acid.[2]

-

Cyclization: The nitrated product undergoes cyclization with thiourea in the presence of a sodium alkoxide to form a pyrimidine heterocyclic compound.[2]

-

Methylation: The resulting pyrimidine is methylated using dimethyl sulfate.[2]

-

Chlorination: The final step involves the chlorination of the methylated pyrimidine with phosphorus oxychloride, using a small amount of N,N-dimethylaniline as a catalyst, to yield this compound.[2]

Crystal Structure Analysis

As of the latest searches of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources, the single-crystal structure of this compound has not been deposited or published.

For comparative purposes, the crystal structure of the related compound, 4,6-Dichloro-2-(methylthio)pyrimidine (lacking the 5-nitro group), has been determined. This structure provides some insight into the potential conformation of the dichloropyrimidine core. However, it is crucial to note that the presence of the electron-withdrawing nitro group at the 5-position in the target compound would significantly influence its electronic properties and crystal packing, and therefore, direct extrapolation of structural parameters is not advisable.

Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility has been demonstrated in the development of:

-

Cathepsin K inhibitors: These are investigated for the treatment of osteoporosis.[1]

-

GS39783: An allosteric positive modulator of GABA-B receptors, which has implications for treating neurological and psychiatric disorders.[1]

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a thorough account of its synthesis and known properties. The availability of a robust synthetic route facilitates its use as a versatile building block in medicinal chemistry and drug discovery programs. Further research, including single-crystal X-ray diffraction studies, would be invaluable for a more complete understanding of its solid-state properties and intermolecular interactions, which could aid in the rational design of novel therapeutics.

References

Methodological & Application

Application Notes: Synthesis of Purine Analogs from 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

Introduction

Purine analogs are a cornerstone of medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[1] The synthesis of novel purine derivatives is a critical activity for discovering new therapeutic agents. The versatile scaffold of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine serves as a valuable starting material for constructing diverse, polysubstituted purine libraries. Its two reactive chlorine atoms can be sequentially displaced by various nucleophiles, and the nitro group provides a handle for forming the imidazole portion of the purine ring system. This document provides a detailed protocol for the synthesis of purine derivatives using this key intermediate.

Core Principles of the Synthesis

The overall synthetic strategy involves a multi-step process:

-

Sequential Nucleophilic Aromatic Substitution (SNAr) : The two chlorine atoms on the pyrimidine ring are displaced by nucleophiles (typically amines). The chlorine at the C4 position is generally more reactive and is substituted first.

-

Reduction of the Nitro Group : The 5-nitro group is reduced to a 5-amino group, creating the necessary functionality for the subsequent cyclization step.

-

Cyclization : The resulting 4,5-diaminopyrimidine intermediate is cyclized to form the fused imidazole ring, completing the purine core.

This approach allows for the introduction of diverse chemical functionalities at the C4 and C6 positions, making it a powerful method for generating compound libraries for screening and drug discovery.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material, this compound

This protocol is adapted from a patented synthetic method.[2] The synthesis starts from diethyl malonate and proceeds through nitration, cyclization with thiourea, methylation, and finally, chlorination. The final chlorination step is detailed below.

Materials:

-

4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (DMA)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 21 g (0.1 mol) of 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine to 100 ml of phosphorus oxychloride.

-

Add 5 ml of N,N-dimethylaniline as a catalyst.[2]

-

Heat the mixture to reflux (100-110°C) and maintain for 8 hours.[2]

-

After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.

-

Carefully pour the cooled residue into ice water to hydrolyze the remaining POCl₃.

-

Extract the aqueous mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain this compound.

| Parameter | Value | Reference |

| Starting Material | 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine | [2] |

| Reagents | POCl₃, N,N-dimethylaniline | [2] |

| Reaction Time | 8 hours | [2] |

| Reaction Temperature | 100-110°C (Reflux) | [2] |

| Typical Yield | ~70% | [2] |

| Purity | ~96% | [2] |

Protocol 2: General Procedure for Purine Synthesis

This protocol outlines the conversion of this compound into a generic purine analog.

Step 1: Monosubstitution with a Primary Amine (e.g., at C4)

-

Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol or acetonitrile).

-

Add 1.1 equivalents of the desired primary amine and a base (e.g., 2 equivalents of triethylamine or diisopropylethylamine) to act as a scavenger for the HCl generated.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50°C).

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC). The substitution of the first chlorine is typically favored kinetically.[3]

-

Upon completion, remove the solvent under reduced pressure. Work up by partitioning between an organic solvent (e.g., ethyl acetate) and water. Dry the organic phase and concentrate to obtain the 4-amino-6-chloro-2-(methylthio)-5-nitropyrimidine intermediate.

Step 2: Disubstitution with a Second Amine (e.g., at C6)

-

Dissolve the monosubstituted intermediate from Step 1 in a suitable solvent.

-

Add the second desired amine (can be the same or different from the first). This step may require more forcing conditions (e.g., higher temperature or a stronger base) than the first substitution.

-

Heat the reaction mixture as required and monitor by TLC.

-

Upon completion, perform an aqueous workup as described in Step 1 and purify the resulting 4,6-diamino-2-(methylthio)-5-nitropyrimidine derivative by column chromatography.

Step 3: Reduction of the Nitro Group

-

Dissolve the 4,6-diamino-2-(methylthio)-5-nitropyrimidine derivative in a solvent like ethanol or tert-Butyl methyl ether.[4]

-

Perform the reduction. Common methods include:

-

Catalytic Hydrogenation : Add a catalyst (e.g., Pd/C or Pt/V/C) and subject the mixture to a hydrogen atmosphere (e.g., balloon or autoclave) at a suitable temperature (e.g., 65°C).[4][5]

-

Chemical Reduction : Use a reducing agent like sodium dithionite in a mixed solvent system of water and an organic solvent.[5]

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter off the catalyst (if used) and concentrate the solvent. The resulting product is the 4,5,6-triaminopyrimidine derivative, which is often used directly in the next step without extensive purification.

Step 4: Cyclization to Form the Purine Ring

-

Suspend the 4,5,6-triaminopyrimidine derivative from Step 3 in triethyl orthoformate, which can act as both reagent and solvent.[6]

-

Add a catalytic amount of a strong acid, such as methanesulfonic acid or formic acid.[6]

-

Heat the mixture to reflux (e.g., 90-100°C) and stir for several hours.[6]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final substituted purine.[6]

Visualized Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a disubstituted purine analog from the starting pyrimidine.

Caption: General workflow for purine synthesis.

Biological Context: Inhibition of De Novo Purine Synthesis

Purine analogs often function as antimetabolites by interfering with the de novo purine biosynthesis pathway, which is crucial for DNA and RNA synthesis in rapidly dividing cells, such as cancer cells.[7] The diagram below shows a simplified representation of this pathway and a potential point of inhibition by a synthetic purine analog.

Caption: Inhibition of de novo purine synthesis by an analog.

References

- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]

- 5. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-(methylthio)-5-nitropyrimidine is a highly reactive and versatile building block in medicinal chemistry and materials science. The pyrimidine core, activated by the strongly electron-withdrawing nitro group at the C5 position, renders the chlorine atoms at the C4 and C6 positions exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This high reactivity allows for the facile introduction of a wide range of amine nucleophiles, enabling the synthesis of diverse libraries of substituted pyrimidine derivatives. These products are key intermediates in the development of various therapeutic agents, including kinase inhibitors and other biologically active molecules.

This document provides detailed application notes and experimental protocols for the reaction of this compound with primary and secondary amines. It covers methodologies for both selective mono-substitution and exhaustive di-substitution, supported by quantitative data and a generalized experimental workflow.

Reaction Principle

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The electron-deficient pyrimidine ring is attacked by the amine nucleophile at either the C4 or C6 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is significantly enhanced by the nitro group. In the subsequent step, a chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the aminated product.

Due to the strong activation by the nitro group, the second chlorine atom is also readily displaced by another equivalent of the amine, often under mild conditions, to yield the symmetrically disubstituted product. Selective mono-substitution can be achieved by carefully controlling the stoichiometry of the reactants and the reaction temperature.

Quantitative Data Summary

The following table summarizes the expected yields for the di-substitution reaction of a closely related substrate, 6-alkoxy-4-chloro-5-nitropyrimidine, with various primary amines.[1] These reactions are expected to proceed similarly with this compound to yield the corresponding 4,6-diamino-2-(methylthio)-5-nitropyrimidine derivatives. It is important to note that yields are highly dependent on the specific amine and reaction conditions and may require optimization.

| Amine Nucleophile | Product | Reported Yield (%)[1] |

| Benzylamine | N4,N6-dibenzyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine | 55-92 |

| 4-Methoxybenzylamine | N4,N6-bis(4-methoxybenzyl)-2-(methylthio)-5-nitropyrimidine-4,6-diamine | 95 |

| 2-Chlorobenzylamine | N4,N6-bis(2-chlorobenzyl)-2-(methylthio)-5-nitropyrimidine-4,6-diamine | Quantitative |

| Isopropylamine | N4,N6-diisopropyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine | 72-92 |

| tert-Butylamine | N4,N6-di-tert-butyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine | 85 |

| Cyclohexylamine | N4,N6-dicyclohexyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine | 88 |

| Ethylamine | N4,N6-diethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine | 89 |

| Isobutylamine | N4,N6-diisobutyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine | 83 |

Experimental Protocols

Materials and Equipment:

-

This compound

-

Amine nucleophile (primary or secondary)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for work-up and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Protocol 1: Synthesis of 4,6-Diamino-2-(methylthio)-5-nitropyrimidines (Di-substitution)

This protocol is adapted from the reaction of related 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which readily undergo di-substitution.[1]

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material (concentration typically 0.1-0.2 M).

-

Reagent Addition: Add the primary amine (2.2 eq.) and triethylamine (TEA) (2.5 eq.) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired 4,6-diamino-2-(methylthio)-5-nitropyrimidine.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-Amino-6-chloro-2-(methylthio)-5-nitropyrimidines (Selective Mono-substitution)

Achieving selective mono-substitution requires careful control of the reaction conditions to prevent the second substitution.

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

-

Solvent Addition: Add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: In a separate flask, prepare a solution of the amine (1.0 eq.) and DIPEA (1.2 eq.) in anhydrous THF. Add this solution dropwise to the stirred solution of the dichloropyrimidine at -78 °C over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours. It is crucial to avoid letting the reaction warm up, as this will promote the formation of the di-substituted product.

-

Work-up: Once the starting material is consumed, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to isolate the mono-substituted product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Visualizations

Caption: General experimental workflow for the SNAr reaction.

Caption: Reaction pathways for mono- and di-substitution.

References

Application Notes and Protocols: Reaction of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine with Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a pivotal strategy in the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the reaction of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine with a variety of substituted anilines. This reaction is a key step in the synthesis of 4-anilino-6-chloro-2-(methylthio)-5-nitropyrimidines, which are versatile intermediates for the development of compounds with potential applications in areas such as kinase inhibition.

The presence of two chlorine atoms at the 4 and 6 positions, activated by the electron-withdrawing nitro group at the 5-position, makes the pyrimidine ring highly susceptible to nucleophilic attack. The reaction with substituted anilines typically proceeds with good regioselectivity, with the initial substitution occurring at the C4 position. The resulting products can be further modified, for instance, by cyclization to form azapurine ring systems.

Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The aniline nitrogen acts as the nucleophile, attacking the electron-deficient C4 position of the pyrimidine ring to form a resonance-stabilized Meisenheimer intermediate. Subsequent elimination of the chloride leaving group yields the substituted product.

Experimental Protocols

The following protocols are based on established literature procedures for the reaction of this compound with substituted anilines.

Materials and Reagents

-

This compound

-

Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

-

Triethylamine (Et₃N)

-

Ethanol (absolute)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

General Procedure for the Synthesis of 4-Anilino-6-chloro-2-(methylthio)-5-nitropyrimidines

-

Reaction Setup: To a solution of this compound (1.0 eq.) in absolute ethanol, add the substituted aniline (1.0 eq.) and triethylamine (1.1 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).

-

Work-up: Upon completion of the reaction (typically indicated by the disappearance of the starting pyrimidine on TLC), the solvent is removed under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-anilino-6-chloro-2-(methylthio)-5-nitropyrimidine derivative.

Data Presentation

The following table summarizes the results obtained from the reaction of this compound with various substituted anilines, based on literature data.

| Entry | Substituted Aniline (Ar-NH₂) | Product (Ar) | Reaction Conditions | Yield (%) |

| 1 | Aniline | Phenyl | Ethanol, rt | 85 |

| 2 | 4-Chloroaniline | 4-Chlorophenyl | Ethanol, rt | 82 |

| 3 | 4-Methoxyaniline | 4-Methoxyphenyl | Ethanol, rt | 88 |

| 4 | 4-Methylaniline | 4-Methylphenyl | Ethanol, rt | 86 |

| 5 | 3,4-Dichloroaniline | 3,4-Dichlorophenyl | Ethanol, rt | 79 |

Visualizations

Experimental Workflow

Application Notes and Protocols: Synthesis of 2,6,8,9-Tetrasubstituted Purines from 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2,6,8,9-tetrasubstituted purines, a class of compounds with significant potential in drug discovery, starting from the versatile building block 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. The methodologies outlined are based on established synthetic routes involving sequential nucleophilic substitutions, nitro group reduction, and purine ring formation.

Overview of the Synthetic Strategy

The synthesis of 2,6,8,9-tetrasubstituted purines from this compound is a multi-step process that offers a high degree of flexibility for introducing various substituents onto the purine core. The general synthetic pathway is as follows:

-